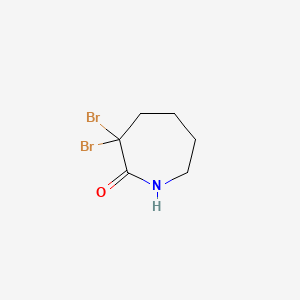

3,3-Dibromoazepan-2-one

Overview

Description

Synthesis Analysis

The synthesis of related azepane derivatives often involves multicomponent reactions, isocyanide-based reactions, or cyclocondensation processes. For instance, Wang, Ren, and Ding (2015) demonstrated the one-pot synthesis of multisubstituted 2,3-dihydro-1H-2-benzazepin-1-ones via an isocyanide-based multicomponent reaction followed by an intramolecular Wittig reaction, indicating a versatile approach to azepane derivatives (Wang, Ren, & Ding, 2015). Similarly, Braun and Müller (2004) explored the one-pot syntheses of dihydrobenzo[b][1,4]thiazepines and -diazepines, showcasing the adaptability of these methodologies for constructing complex azepane-based structures (Braun & Müller, 2004).

Molecular Structure Analysis

The molecular structure of azepane derivatives can be complex, often involving multiple substitutions that impact their chemical and physical properties. X-ray crystallography and NMR spectroscopy are common tools used to elucidate these structures, as demonstrated in studies by Braun and Müller (2004), who established the structures of synthesized compounds through X-ray analysis (Braun & Müller, 2004).

Chemical Reactions and Properties

Azepane derivatives participate in a variety of chemical reactions, including cyclocondensation, Michael addition, and intramolecular cyclization. These reactions are crucial for introducing functional groups that define the chemical properties of the resulting compounds. For example, the study by Shaabani et al. (2009) highlights a novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, showcasing the diversity of reactions azepane derivatives can undergo (Shaabani et al., 2009).

Physical Properties Analysis

The physical properties of azepane derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for understanding the behavior of these compounds in different environments and for their application in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and the ability to form complexes with metals or other organic compounds, are determined by the functional groups present in the azepane derivatives. Studies like those by Shaabani et al. (2009) not only explore synthetic routes but also hint at the broad spectrum of biological activities these compounds may exhibit, suggesting their potential in pharmaceutical applications (Shaabani et al., 2009).

Scientific Research Applications

1. Pharmacological Characterization

Research has delved into the pharmacological characterization of various benzodiazepines, including designer variants. For instance, Moosmann et al. (2014) characterized designer benzodiazepines using techniques like NMR, GC-MS, and LC-MS/MS, providing insight into their pharmacokinetics and metabolism (Moosmann, Bisel, & Auwärter, 2014). Similarly, Braestrup and Squires (1978) studied receptors in the rat brain that specifically bind to benzodiazepines, aiding in understanding their neurological effects (Braestrup & Squires, 1978).

2. Neuropharmacological Studies

Ikemoto et al. (1997) explored the role of dopamine receptors in the nucleus accumbens in mediating reward, relevant to the study of benzodiazepines' effects on dopamine pathways (Ikemoto, Glazier, Murphy, & Mcbride, 1997). Billard et al. (1988) investigated the selective affinity of benzodiazepines for specific binding sites, adding to the knowledge of their selective action in the brain (Billard et al., 1988).

3. Benzodiazepine Research in Human Brain Studies

Corda et al. (1988) conducted a study on the preferential affinity of certain benzodiazepines for type I benzodiazepine recognition sites in the human brain, which has implications for understanding their effects on human neurophysiology (Corda et al., 1988).

4. Exploration of Novel Benzodiazepines

Research has also been conducted on the synthesis and pharmacological properties of novel benzodiazepine derivatives. For instance, Andronati et al. (2002) synthesized new derivatives and studied their psychopharmacological properties (Andronati, Kostenko, Karaseva, & Andronati, 2002).

5. Serotonergic Component Studies

McQuade et al. (1988) investigated the serotonergic component of benzazepines, providing insight into the complex interactions between dopamine and serotonin systems in the brain (McQuade, Ford, Duffy, Chipkin, Iorio, & Barnett, 1988).

Safety And Hazards

The safety information for 3,3-Dibromoazepan-2-one includes the following hazard statements: H302-H315-H319 . This indicates that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed . The precautionary statements include P261-P302+P352-P305+P351+P338 , suggesting measures to prevent exposure and procedures to follow in case of exposure .

properties

IUPAC Name |

3,3-dibromoazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br2NO/c7-6(8)3-1-2-4-9-5(6)10/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIRIIANVAJNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300584 | |

| Record name | 3,3-dibromoazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dibromoazepan-2-one | |

CAS RN |

56987-35-0 | |

| Record name | 56987-35-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-dibromoazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

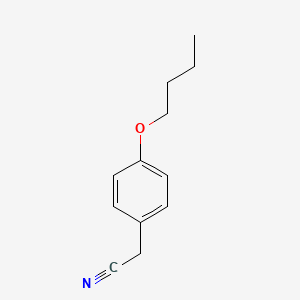

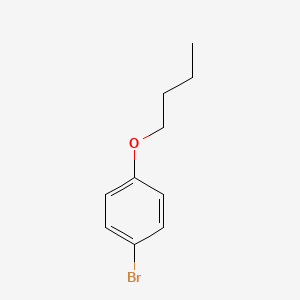

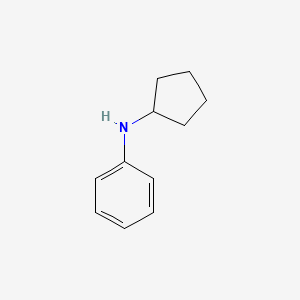

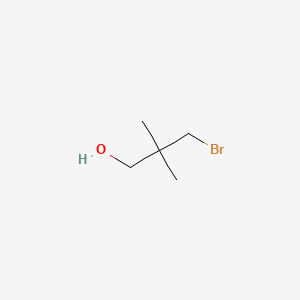

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1267047.png)

![3,4-Dibromothieno[2,3-b]thiophene](/img/structure/B1267057.png)